BenchChemオンラインストアへようこそ!

5-Amino-1-boc-2-methylpiperidine

Kinase inhibition HPK1 Crystallography

5-Amino-1-boc-2-methylpiperidine (CAS 1392473-06-1) is a Boc-protected aminopiperidine derivative with molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.30 g/mol. The compound features a piperidine ring bearing a methyl group at the 2-position and an amino group at the 5-position, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1392473-06-1
Cat. No. B3032303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-boc-2-methylpiperidine
CAS1392473-06-1
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
InChIKeyZKBBQGSSDAJNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-boc-2-methylpiperidine CAS 1392473-06-1: Chiral Piperidine Intermediate for Kinase-Targeted Drug Synthesis


5-Amino-1-boc-2-methylpiperidine (CAS 1392473-06-1) is a Boc-protected aminopiperidine derivative with molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.30 g/mol . The compound features a piperidine ring bearing a methyl group at the 2-position and an amino group at the 5-position, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. Predicted physicochemical properties include a boiling point of 287.8±33.0 °C, density of 1.009±0.06 g/cm³, and pKa of 10.36±0.40 . As a chiral intermediate containing two stereogenic centers (2-methyl and 5-amino positions), this compound serves as a critical building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and immunomodulatory agents where specific stereochemical configuration determines target binding and biological activity.

5-Amino-1-boc-2-methylpiperidine: Why Regioisomeric and Stereoisomeric Substitution Compromises Synthetic Outcomes


Substituting 5-amino-1-boc-2-methylpiperidine with closely related analogs such as the 4-amino isomer (4-Amino-1-Boc-2-methylpiperidine, CAS 952182-04-6) or the 3-amino isomer (3-Amino-1-Boc-2-methylpiperidine, CAS 1628258-94-5) is not chemically or functionally equivalent . The position of the amino substituent on the piperidine ring dictates the geometry of downstream coupling reactions and the spatial orientation of the resulting pharmacophore. Furthermore, stereochemical configuration is determinative: the (2S,5R) stereoisomer (CAS 1792190-72-7) is structurally defined as an essential intermediate in kinase inhibitor patents, whereas alternative stereoisomers including (2R,5R) and (2R,5S) are explicitly designated as impurities in the same synthetic pathways [1][2]. The specific 5-amino-2-methyl substitution pattern enables precise molecular recognition events that 4-amino and 3-amino regioisomers cannot recapitulate due to altered vector geometry and hydrogen-bonding orientation.

5-Amino-1-boc-2-methylpiperidine: Quantitative Procurement Differentiation Evidence


Stereochemical Configuration as a Determinant of Pharmaceutical Intermediate Utility

The (2S,5R) stereoisomer of 5-amino-2-methylpiperidine demonstrates specific molecular recognition in kinase active sites that alternative stereoisomers cannot achieve. X-ray crystallography of the HPK1 kinase domain (PDB ID: 8FKO) co-crystallized with 3-{4-[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-6-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}benzonitrile at 2.55 Å resolution confirms the precise spatial orientation of the (2S,5R)-configured piperidine moiety within the ATP-binding pocket [1][2]. The (2R,5R) and (2R,5S) stereoisomers are designated as impurities (Ritlecitinib Impurity 16 and Impurity 15, respectively) rather than active pharmaceutical intermediates, indicating that stereochemical fidelity is non-negotiable for downstream synthetic utility [3][4].

Kinase inhibition HPK1 Crystallography Stereochemistry

Commercial Purity Benchmarking Against Enantiomerically Defined Stereoisomers

Commercial availability data reveals differential purity specifications between the racemic/mixed stereoisomer product and enantiomerically defined stereoisomers. The target compound 5-Amino-1-boc-2-methylpiperidine (CAS 1392473-06-1) is commercially available at ≥98% purity from multiple suppliers, with the mixed stereoisomer specification reflecting typical commercial synthetic routes . In contrast, enantiomerically defined stereoisomers such as tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1807773-56-3) are available at ≥97% purity, while tert-butyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate is offered at 98% purity . The (2S,5R) stereoisomer (CAS 1792190-72-7) is available at 97%+ purity .

Chiral purity Procurement specification Quality control

Regioisomeric Differentiation: 5-Amino vs. 4-Amino vs. 3-Amino Substitution

The 5-amino substitution pattern on the 2-methylpiperidine scaffold confers distinct synthetic utility compared to the 4-amino and 3-amino regioisomers. All three regioisomers share identical molecular formula (C₁₁H₂₂N₂O₂) and molecular weight (214.30 g/mol) . The 4-amino isomer (4-Amino-1-Boc-2-methylpiperidine, CAS 952182-04-6) and the 3-amino isomer (3-Amino-1-Boc-2-methylpiperidine, CAS 1628258-94-5) are distinct chemical entities with different CAS registry numbers and unique IUPAC nomenclature, confirming they are not interchangeable in synthetic applications . The position of the amino group determines the vector of amine-directed functionalization and the spatial relationship between the Boc-protected nitrogen and the free amine, directly influencing downstream coupling efficiency and product geometry.

Regioisomerism Building block Medicinal chemistry

Application-Linked Differentiation: HPK1 Kinase Inhibitor Development

The (2S,5R)-5-amino-2-methylpiperidine scaffold has been structurally validated as a critical pharmacophoric element in HPK1 (hematopoietic progenitor kinase 1) inhibitors. HPK1 is a negative regulator of immune signaling and a high-interest target for cancer immunotherapy [1]. The crystal structure of the HPK1 kinase domain (PDB 8FKO) co-crystallized with an inhibitor bearing the (2S,5R)-5-amino-2-methylpiperidine moiety provides atomic-level evidence of specific binding interactions that are stereochemistry-dependent [2]. This structural validation distinguishes the (2S,5R) configuration from alternative stereoisomers which lack comparable crystallographic characterization and would likely fail to maintain the same binding orientation.

Immuno-oncology HPK1 Kinase inhibitor Crystallography

Downstream Drug Intermediates: Ritlecitinib Synthesis Pathway

The 5-amino-2-methylpiperidine scaffold serves as the core structural unit for key intermediates in the synthesis of ritlecitinib (PF-06651600), a JAK3/TEC family kinase inhibitor approved for severe alopecia areata . The benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate intermediate (CAS 1207853-23-3) is specifically described in Pfizer patents as an essential building block containing two chiral centers [1]. Alternative stereoisomers including benzyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate (Ritlecitinib Impurity 16) and benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate (Ritlecitinib Impurity 15) are classified as impurities requiring analytical control [2][3]. This categorical distinction between active intermediate and controlled impurity underscores the non-substitutability of stereoisomers in regulated pharmaceutical synthesis.

JAK inhibitor Alopecia areata Pfizer Pharmaceutical intermediate

Enantiomeric Resolution Benchmark: >98% ee Achievable via Tartaric Acid Resolution

The stereochemical integrity of 2-methylpiperidine-derived compounds can be achieved with high enantiomeric purity through established resolution protocols. The resolution of (±)-2-methylpiperidine using D- and L-tartaric acid followed by direct conversion of intermediate tartrate salts yields (R)- and (S)-N-Boc-2-methylpiperidines with >98% enantiomeric excess (ee) [1][2]. This established methodology provides a validated pathway for obtaining stereochemically enriched 5-amino-1-boc-2-methylpiperidine precursors, with NMR protocols available to assess optical purity of both intermediate tartrate salts and free bases [1].

Chiral resolution Enantiomeric excess Process chemistry

5-Amino-1-boc-2-methylpiperidine: High-Value Application Scenarios for Scientific Procurement


Kinase Inhibitor Discovery Programs Targeting HPK1 for Immuno-Oncology

Medicinal chemistry teams developing HPK1 (hematopoietic progenitor kinase 1) inhibitors for cancer immunotherapy require the (2S,5R)-5-amino-2-methylpiperidine scaffold as a validated pharmacophoric element. X-ray co-crystallography (PDB 8FKO) confirms that the (2S,5R) configuration specifically orients the piperidine moiety within the ATP-binding pocket, enabling hydrogen-bonding interactions essential for target engagement [1]. Alternative stereoisomers including (2R,5R) and (2R,5S) lack crystallographic validation in this binding site. Procurement of stereochemically defined 5-amino-1-boc-2-methylpiperidine is essential for structure-activity relationship (SAR) studies and lead optimization campaigns in this therapeutic area.

Pharmaceutical Intermediate Sourcing for JAK3/TEC Inhibitor Synthesis (Ritlecitinib Pathway)

The 5-amino-2-methylpiperidine core is an essential structural motif in the synthesis of ritlecitinib (PF-06651600), an approved JAK3/TEC family kinase inhibitor for severe alopecia areata . The (2S,5R)-configured benzyl-protected intermediate (CAS 1207853-23-3) is explicitly described in Pfizer patents as an essential building block containing two chiral centers [2]. Critically, the (2R,5R) and (2R,5S) stereoisomers are classified as Impurity 16 and Impurity 15 respectively, requiring rigorous analytical control in drug substance manufacturing [3]. This regulatory framework mandates that process chemistry teams source stereochemically defined material and implement chiral purity specifications to avoid introducing impurities that would require costly downstream removal.

Chiral Building Block Procurement for Asymmetric Synthesis and Medicinal Chemistry

The 5-amino-1-boc-2-methylpiperidine scaffold serves as a versatile chiral building block for asymmetric synthesis applications. With a molecular weight of 214.30 g/mol and orthogonal protecting group strategy (Boc-protected cyclic amine with free 5-amino group), the compound enables selective functionalization at the 5-position while maintaining the Boc group for subsequent deprotection and coupling steps . The established resolution methodology for 2-methylpiperidine derivatives using tartaric acid achieves >98% enantiomeric excess, providing a reliable pathway to enantiopure material [4]. This orthogonal protection scheme and validated stereochemical control make the compound suitable for constructing complex chiral amines in drug discovery programs targeting kinases, GPCRs, and other stereochemically demanding protein targets.

Analytical Reference Standard for Chiral Impurity Profiling in Pharmaceutical QC

Quality control laboratories supporting ritlecitinib and related kinase inhibitor manufacturing require stereochemically defined 5-amino-2-methylpiperidine derivatives as analytical reference standards. The (2R,5R) and (2R,5S) stereoisomers are explicitly designated as Impurity 16 and Impurity 15 in the ritlecitinib impurity profile, necessitating their use as reference materials for HPLC method development and validation [3]. The 5-amino-1-boc-2-methylpiperidine core structure, with commercial availability at ≥98% purity from multiple vendors , provides a reliable starting point for synthesizing or sourcing these impurity standards. This application requires documented stereochemical identity, certificate of analysis with chiral purity data, and traceability to primary reference standards for regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-1-boc-2-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.